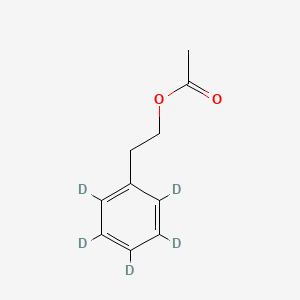
Phenethyl acetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl acetate-d5 is a deuterated form of phenethyl acetate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in scientific research. Phenethyl acetate itself is an ester formed from the condensation of acetic acid and phenethyl alcohol, known for its pleasant floral scent and use in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl acetate-d5 can be synthesized through the esterification of deuterated phenethyl alcohol (phenethyl alcohol-d5) with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product, making it suitable for use as a stable isotope-labeled compound in various research applications .
Chemical Reactions Analysis
Types of Reactions
Phenethyl acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group in this compound can be reduced to phenethyl alcohol-d5 using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid-d5
Reduction: Phenethyl alcohol-d5
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenethyl acetate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenethyl acetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenethyl acetate moieties.
Industry: Applied in the development of fragrances and flavorings, where the deuterated compound helps in studying the stability and release profiles of the active ingredients
Mechanism of Action
The mechanism of action of phenethyl acetate-d5 involves its incorporation into biological or chemical systems as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways, reaction mechanisms, and interactions of phenethyl acetate in various systems .
Comparison with Similar Compounds
Phenethyl acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-labeled phenethyl acetate and other similar compounds. Some similar compounds include:
Phenethyl acetate: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling.
Phenethyl alcohol-d5: The deuterated form of phenethyl alcohol, used as a precursor in the synthesis of this compound.
Phenylacetic acid-d5: A deuterated derivative formed through the oxidation of this compound, used in metabolic and pharmacokinetic studies
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and quantification are essential.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MDHYEMXUFSJLGV-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















